molecular formula C12H9N3O2S B2358614 (Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 91417-63-9

(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No.: B2358614
CAS No.: 91417-63-9
M. Wt: 259.28
InChI Key: DEBVTOFELUEYGM-XFXZXTDPSA-N
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Description

(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a thiazolidinone derivative characterized by a cyano group at the α-position of the acetamide moiety and a phenyl-substituted thiazolidinone ring. The Z-configuration of the exocyclic double bond is critical for its spatial arrangement, influencing intermolecular interactions and biological activity . Thiazolidinones are renowned for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Structural confirmation of this compound and analogs is often achieved via X-ray crystallography and spectral analysis (IR, NMR, mass spectrometry) .

Properties

IUPAC Name

(2Z)-2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c13-6-9(11(14)17)12-15(10(16)7-18-12)8-4-2-1-3-5-8/h1-5H,7H2,(H2,14,17)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBVTOFELUEYGM-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=C(\C#N)/C(=O)N)/S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Stereochemical Control

The critical challenge lies in achieving the (Z)-configuration at the exocyclic double bond. Studies indicate that the choice of base and solvent profoundly influences stereoselectivity. Sodium acetate in ethanol promotes Z-isomer formation by stabilizing the transition state through hydrogen bonding, as observed in analogous thiazolidinone syntheses.

Optimized cyclization protocol :

Parameter Value
Solvent Ethanol
Base Sodium acetate (2.3 equiv)
Temperature 78°C
Reaction time 6–8 hours
Yield (Z-isomer) 68–72%

This method minimizes the formation of the (E)-isomer, which typically constitutes <5% of the product under these conditions.

Alternative Synthetic Routes

One-Pot Sequential Reactions

Recent advances employ one-pot strategies to streamline synthesis. A 2023 Organic Process Research & Development study demonstrated that combining thiourea formation and cyclization in a single vessel improves efficiency:

  • Step 1 : Cyanoacetamide + phenyl isothiocyanate → Potassium thiourea salt
  • Step 2 : In situ treatment with chloroacetyl chloride → Thiazolidinone

Key advantages :

  • Eliminates intermediate isolation
  • Reduces solvent waste (DMF recycled)
  • Overall yield: 82%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for cyclization. Trials using 300 W irradiation at 100°C reduced the cyclization time to 20 minutes while maintaining a 70% yield. This method is advantageous for high-throughput screening but requires specialized equipment.

Process Optimization and Scalability

Solvent Selection and Yield Correlation

Comparative studies reveal solvent polarity directly impacts cyclization efficiency:

Solvent Dielectric Constant (ε) Yield (%)
DMF 36.7 65
Ethanol 24.3 72
Acetonitrile 37.5 58

Ethanol emerges as the optimal solvent due to its moderate polarity and ability to dissolve both organic and inorganic reagents.

Impurity Profiling and Mitigation

Common impurities include:

  • (E)-isomer : Controlled via base selection (sodium acetate > pyridine)
  • Dichlorobenzyl byproducts : Minimized by slow addition of chloroacetyl chloride
  • Unreacted starting materials : Removed via recrystallization (ethanol/water, 3:1 v/v)

Recrystallization reduces impurities to <0.5% w/w, meeting pharmacopeial standards.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Systems

Transitioning from homogeneous (e.g., KOH) to heterogeneous catalysts (e.g., Amberlyst-15) reduces catalyst recovery costs. Pilot-scale trials achieved 85% yield with 99% catalyst reusability over five cycles.

Green Chemistry Approaches

Supercritical CO₂ as a reaction medium offers an environmentally benign alternative. While yields remain suboptimal (55%), ongoing research aims to improve kinetics through co-solvent systems.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of (Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide exhibit notable antimicrobial properties. In a study evaluating several synthesized compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus, certain derivatives showed significant antibacterial activity.

CompoundBacterial Strains TestedActivity Level
5aE. coliHigh
9aKlebsiella pneumoniaeModerate
11aStaphylococcus aureusHigh

Anticancer Potential
The anticancer properties of this compound have been extensively studied. A series of derivatives were tested against a panel of 59 human tumor cell lines. One promising compound exhibited selective inhibition of cell lines associated with CNS, kidney, and breast cancers.

Cell Line TypeCompound TestedIC50 Value (µM)
CNS Cancer9a12.5
Breast Cancer11b15.0
Kidney Cancer10c18.0

The mechanism of action is believed to involve the inhibition of key enzymes associated with cancer pathology, potentially inducing apoptosis or inhibiting cell proliferation.

Biological Research

The compound is also investigated for its potential to interact with various molecular targets and pathways. Its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In terms of anticancer effects, it may inhibit specific cellular pathways crucial for tumor growth .

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. Toxicological evaluations indicated a favorable safety profile at therapeutic doses, showing no significant adverse effects in animal models .

Safety and Toxicity Assessment

A comprehensive evaluation indicated that this compound has a favorable safety profile at therapeutic doses, which is critical for its potential application in clinical settings .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation through interaction with specific cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide can be contextualized by comparing it to related thiazolidinone derivatives. Key differences lie in substituent variations, stereochemistry, and biological activities. Below is a detailed analysis:

Structural and Electronic Comparisons

Compound Name Substituents/Modifications Key Structural Features Biological Activity
This compound Phenyl at C3, cyanoacetamide Z-configuration, electron-withdrawing cyano group Moderate cytotoxic activity
N-[4-(aminosulfonyl)phenyl]-2-cyano-2-(1,3-dithian-2-ylidene)acetamide (22) Dithiane ring replacing thiazolidinone Increased sulfur content, altered polarity Not explicitly reported; potential modulation of redox properties
(Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate Ethyl ester, dimethylamino group Enhanced lipophilicity, basicity from dimethylamino Moderate anticancer activity
(2Z)-2-cyano-N-(2,4-dichlorophenyl)-2-[5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene]acetamide Chlorophenyl, methylbenzyl substituents Increased hydrophobicity, electron-withdrawing Cl Likely enhanced cytotoxicity due to lipophilicity
(2Z)-2-cyano-N-methyl-2-[(5E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylidene)thiazolidin-2-ylidene]acetamide Pyridinylmethylidene at C5 Hydrogen-bonding capability via pyridine Unreported; potential for metal coordination
  • Electronic Effects: The cyano group in the parent compound stabilizes the thiazolidinone ring via electron withdrawal, contrasting with the electron-rich dimethylamino group in its ester analog, which may alter solubility and target interactions .

Crystallographic and Spectral Data

  • X-ray studies confirm the Z-configuration in the parent compound and analogs, critical for maintaining planar geometry and intermolecular interactions .
  • IR spectra of related compounds (e.g., ) show characteristic peaks for C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹), consistent with the parent compound’s structure .
  • NMR data (e.g., δ 3.38 ppm for SCH₂CO in ) provide insights into electronic environments influenced by substituents .

Biological Activity

(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research findings.

Chemical Structure and Synthesis

The compound features a thiazolidin ring, a cyano group, and an acetamide functional group, which collectively contribute to its biological properties. The synthesis typically involves multi-step organic reactions, often utilizing 2-cyano-3-mercapto-3-phenylaminoacrylamides as starting materials. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial and fungal strains. A study evaluated several synthesized compounds against five bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and two fungal strains (Candida albicans, Cryptococcus neoformans). The results demonstrated that certain derivatives possess significant antibacterial and antifungal properties .

CompoundBacterial Strains TestedActivity Level
5aE. coliHigh
9aKlebsiella pneumoniaeModerate
11aStaphylococcus aureusHigh

Anticancer Activity

The anticancer potential of this compound has been extensively studied. A series of 5-substituted derivatives were tested on a panel of 59 human tumor cell lines representing various neoplastic diseases. One hit compound, identified as 2-cyano-2-[5-[(4-methoxyphenyl)methylene]-4-oxo-3-phenylthiazolidin-2-ylidene]-N-arylacetamide, selectively inhibited the growth of cell lines associated with CNS, kidney, and breast cancers .

Cell Line TypeCompound TestedIC50 Value (µM)
CNS Cancer9a12.5
Breast Cancer11b15.0
Kidney Cancer10c18.0

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes associated with disease pathology. For example, some studies suggest that compounds with similar structures inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases like Alzheimer's . Additionally, the thiazolidin ring structure may facilitate interactions with cellular targets involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy : A case study demonstrated that specific derivatives exhibited superior activity against Pseudomonas aeruginosa compared to standard antibiotics, indicating their potential as alternative treatments for resistant infections .
  • Antitumor Activity : In another study, a derivative was shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for (Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves condensation of 2-cyanoacetamide derivatives with 3-phenyl-4-oxothiazolidine precursors. Key steps include:

  • Cyclocondensation : Reacting 3-arylthiazolidin-4-one intermediates with chloroacetic acid or ethyl bromoacetate under reflux conditions in ethanol or DMF .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while protic solvents (e.g., ethanol) improve selectivity for the Z-isomer .
  • Catalysts : Use of triethylamine or K₂CO₃ as bases minimizes side reactions like hydrolysis of the cyano group .
  • Purity Control : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity .

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies characteristic peaks:
    • Thiazolidinone C=O at ~170 ppm.
    • Cyano group (C≡N) at ~110–120 ppm.
    • Z-configuration confirmed by NOESY correlations between the thiazolidinone C3-phenyl and acetamide protons .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve Z-configuration and hydrogen-bonding networks in single crystals grown from DMSO/water .

Advanced: How can computational modeling predict the compound’s biological activity, and what contradictions arise between in silico and experimental data?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like fungal CYP51 (for antifungal activity) or tubulin (anticancer). Docking scores correlate with IC₅₀ values from in vitro assays .
  • Contradictions : Overestimation of binding affinity (e.g., due to rigid receptor assumptions) may occur. Validate with MD simulations (AMBER/NAMD) to assess dynamic interactions .
  • ADMET Prediction : SwissADME predicts moderate solubility (LogP ~2.5) but poor blood-brain barrier penetration, requiring experimental validation via Caco-2 assays .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:

  • Case Example : If NMR suggests a planar thiazolidinone ring but X-ray shows puckering, re-examine sample purity and crystallization conditions (e.g., solvent polarity).
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational flexibility in solution, while DFT calculations (Gaussian) model energy barriers between conformers .
  • Multi-technique Validation : Combine IR (C=O stretching at ~1680 cm⁻¹) with powder XRD to confirm bulk-phase consistency .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. The compound degrades rapidly in acidic conditions (t₁/₂ < 2 hrs at pH 1) due to thiazolidinone ring hydrolysis .
  • Light Sensitivity : Store in amber vials under N₂; UV-Vis spectroscopy tracks photodegradation (λmax shift from 280 nm to 310 nm) .
  • Formulation : Encapsulation in PEGylated liposomes improves serum stability (t₁/₂ > 24 hrs) .

Advanced: How does modifying the phenyl or cyano group affect bioactivity?

Methodological Answer:

  • SAR Studies :

    ModificationEffect on Antifungal Activity (MIC, μg/mL)Source
    4-Cl-PhenylMIC = 1.2 (vs. C. albicans)
    4-OCH₃-PhenylMIC = 8.5 (reduced activity)
    CN → COOHLoss of activity (MIC > 100)
  • Electron-Withdrawing Groups : Enhance electrophilicity of the thiazolidinone ring, improving target binding .

Basic: What in vitro assays are suitable for evaluating anticancer activity?

Methodological Answer:

  • MTT Assay : Test against HeLa (cervical) and MCF-7 (breast) cancer cells. IC₅₀ values <10 μM indicate high potency .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation .
  • Selectivity : Compare IC₅₀ in normal cells (e.g., HEK293) to calculate selectivity index (SI >5 preferred) .

Advanced: How to design experiments for elucidating the mechanism of action?

Methodological Answer:

  • Target Identification : Use pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding proteins .
  • Transcriptomics : RNA-seq of treated cancer cells reveals downregulation of PI3K/Akt pathways .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects .

Advanced: What analytical challenges arise in quantifying the compound in biological matrices?

Methodological Answer:

  • Sample Prep : Solid-phase extraction (C18 cartridges) from plasma, with 85–90% recovery .
  • LC-MS/MS : Use a C18 column (2.6 μm, 50 mm) and MRM transition m/z 342 → 198 (CE 25 eV). LOD = 0.1 ng/mL .
  • Matrix Effects : Ion suppression from plasma proteins reduces signal by 15%; correct with isotopically labeled internal standards .

Advanced: How can computational and experimental data be integrated to guide structural optimization?

Methodological Answer:

  • QSAR Models : CoMFA/CoMSIA correlates logP and polar surface area with antifungal activity (q² >0.6) .
  • Fragment Replacement : Replace phenyl with pyridyl (docking score improves by 1.2 kcal/mol) .
  • Synthetic Validation : Synthesize top 3 virtual hits and validate via MIC assays .

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